(S)-Fmoc-1-adamantyl-glycine
Description
The Role of Sterically Demanding Residues in Peptide Design and Function
The introduction of sterically demanding, or bulky, amino acid residues into a peptide's structure can significantly influence its conformation and, consequently, its biological activity. rsc.org These bulky groups can induce specific secondary structures and provide constraints that are crucial for enhancing the stability and function of the peptide. nih.govthieme.de The unique three-dimensional structure of residues like the adamantyl group allows for precise positioning of substituents, which can lead to more effective interactions with biological targets. publish.csiro.au This structural rigidity can also protect the peptide from enzymatic degradation, a common challenge in peptide-based drug development. mdpi.com
Historical Context and Evolution of Adamantyl-Derived Amino Acids
The journey of adamantane (B196018) in medicinal chemistry began with its isolation from crude oil in 1933 and its first chemical synthesis in 1941. publish.csiro.auscispace.com However, it wasn't until a more accessible synthesis method was developed in 1957 that its derivatives became widely available for research. publish.csiro.auscispace.com The first significant pharmaceutical breakthrough came in 1963 with the discovery of the antiviral properties of amantadine, an adamantane derivative. publish.csiro.auscispace.com This discovery paved the way for the exploration of other adamantane-containing compounds in drug discovery. scispace.comwikipedia.org Over the past six decades, several adamantyl-based drugs have entered clinical use for a variety of conditions, demonstrating the therapeutic potential of this unique chemical scaffold. publish.csiro.au The incorporation of the adamantane moiety into amino acid structures, such as in adamantyl-glycine, represented a strategic approach to enhance the lipophilicity and stability of peptides, thereby improving their pharmacokinetic profiles. scispace.commdpi.com
Current Research Landscape of (S)-Fmoc-1-Adamantyl-Glycine in Chemical Biology and Medicinal Chemistry
This compound is a valuable reagent in modern chemical biology and medicinal chemistry. chemicalbook.comchemimpex.com Its primary application lies in the synthesis of complex peptides and peptaibols, where it serves as a building block to create novel therapeutic agents. chemicalbook.com The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the molecule facilitates its straightforward incorporation into peptide chains using solid-phase peptide synthesis (SPPS), a standard method for producing high-purity peptides. chemimpex.comchemimpex.com
The adamantyl group's hydrophobicity is a key feature, as it can enhance the bioavailability of peptide-based drugs. chemimpex.com Researchers utilize this compound in the design of new drug candidates, particularly in the development of targeted therapies. chemimpex.com It is also employed in bioconjugation, a process that links biomolecules to improve drug delivery and targeting. chemimpex.com Furthermore, this compound is used in neuroscience research to study neuropeptides and their functions within the nervous system. chemimpex.com
Compound Information
| Compound Name | Molecular Formula | Molecular Weight |
| This compound | C27H29NO4 | 431.53 g/mol |
| Amantadine | C10H17N | 151.25 g/mol |
| Rimantadine | C12H21N | 179.30 g/mol |
| Glycine (B1666218) | C2H5NO2 | 75.07 g/mol |
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(1-adamantyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29NO4/c29-25(30)24(27-12-16-9-17(13-27)11-18(10-16)14-27)28-26(31)32-15-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-8,16-18,23-24H,9-15H2,(H,28,31)(H,29,30)/t16?,17?,18?,24-,27?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKDNBNMLFPFDRJ-FUVUBJJASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemoenzymatic Approaches for S 1 Adamantyl Glycine and Its Peptidic Constructs
Solid-Phase Peptide Synthesis (SPPS) with (S)-Fmoc-1-Adamantyl-Glycine
The incorporation of this compound into a growing peptide chain using Fmoc-based SPPS presents challenges primarily due to the significant steric hindrance of the adamantyl group. chemimpex.com This bulkiness can impede both the deprotection of the Fmoc group and the subsequent coupling reaction, necessitating carefully optimized protocols.
Fmoc Deprotection: The standard Fmoc deprotection procedure involves treating the resin-bound peptide with a solution of 20% piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). uci.edu However, for sterically hindered residues like adamantyl-glycine, the accessibility of the fluorenylmethyloxycarbonyl (Fmoc) group can be reduced, leading to incomplete removal. Incomplete deprotection results in the truncation of the peptide chain, a highly undesirable side product.
To overcome this, more robust deprotection strategies are often required:
Extended Reaction Times: Increasing the duration of the piperidine treatment can help drive the reaction to completion.
Stronger Base Cocktails: The use of a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) at low concentrations (e.g., 2%) in combination with a secondary amine scavenger like piperazine (B1678402) (5%) can significantly accelerate Fmoc removal. nih.gov This approach can be more effective than standard piperidine solutions for difficult sequences. nih.gov
Microwave-Assisted SPPS: The application of microwave energy can dramatically increase the rate of both deprotection and coupling steps, often allowing for the efficient incorporation of hindered amino acids where conventional methods fail. griffith.edu.au
Coupling Protocols: The amide bond formation (coupling) step is similarly affected by the steric bulk of this compound. The large adamantyl side chain can hinder the approach of the activated carboxyl group to the N-terminal amine of the resin-bound peptide. This leads to slow coupling kinetics and a high risk of incomplete reactions, resulting in deletion sequences.
Optimization strategies include:
Highly Potent Coupling Reagents: While standard reagents like diisopropylcarbodiimide (DIC) with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) can be used, more powerful uronium/aminium-based reagents are often preferred for hindered couplings. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are known to facilitate difficult couplings more effectively. uci.edu
Extended Coupling Times and Double Coupling: Allowing the coupling reaction to proceed for a longer duration (1-12 hours) is a common strategy. uci.edu If a coupling is known to be difficult, a "double coupling" protocol is often employed, where the resin is drained after the first coupling and a fresh solution of activated amino acid is added for a second reaction period.
Monitoring Reaction Completion: Using a qualitative test, such as the Kaiser test, to check for the presence of free primary amines after the coupling step is crucial to ensure the reaction has gone to completion before proceeding to the next cycle.
Table 2: Comparison of Coupling Reagents for Hindered Amino Acid Incorporation
| Coupling Reagent Combination | Activation Mechanism | Advantages | Considerations |
|---|---|---|---|
| DIC / HOBt | Forms an active O-acylisourea, then HOBt ester. | Low cost, low risk of racemization. | Slower kinetics, may be insufficient for highly hindered couplings. |
| HBTU / HOBt / DIPEA | Forms an aminium/uronium active ester. | Fast reaction rates, widely used. | Higher cost, potential for side reactions if pre-activation is too long. |
| HATU / HOAt / DIPEA | Forms a more reactive HOAt ester. | Very high reactivity, effective for the most difficult couplings. | Highest cost, requires careful handling. |
This table provides a summary of common coupling reagents and their general suitability for challenging couplings in SPPS.
Beyond incomplete reactions, the incorporation of bulky, hydrophobic residues like adamantyl-glycine can promote other side reactions.
Peptide Aggregation: The hydrophobic adamantyl groups can cause the growing peptide chains on the solid support to aggregate, leading to poor solvation and reduced accessibility of the N-terminus. This further exacerbates problems of incomplete deprotection and coupling. Strategies to disrupt aggregation include the use of chaotropic salts (e.g., LiCl), specialized solvents (e.g., N-methyl-2-pyrrolidone, NMP), or elevated temperatures. du.ac.in
Deletion and Truncation: As discussed, incomplete coupling leads to deletion sequences. To prevent these chains from continuing to grow and becoming difficult-to-separate impurities, a "capping" step is often introduced after the coupling of a difficult residue. uci.edu This involves treating the resin with an acylating agent, typically acetic anhydride, to permanently block any unreacted N-terminal amines.
Racemization: While the Fmoc group generally suppresses racemization during coupling, the use of highly activating conditions or extended pre-activation times required for bulky residues can increase the risk of epimerization, particularly if the C-terminal residue of the activated amino acid is sensitive. nih.gov This can be minimized by using carbodiimide-based activation or by avoiding prolonged pre-activation times with uronium reagents. nih.gov
Table 3: Key Side Reactions and Mitigation Strategies for Adamantyl-Glycine Incorporation
| Side Reaction | Cause | Mitigation Strategy |
|---|---|---|
| Incomplete Fmoc Deprotection | Steric hindrance around the N-terminus. | Use stronger deprotection cocktails (e.g., DBU/piperazine); extend reaction time; use microwave assistance. nih.gov |
| Incomplete Coupling | Steric hindrance from both the incoming amino acid and the N-terminus. | Use potent coupling reagents (e.g., HATU); perform double coupling; use microwave assistance; monitor with Kaiser test. uci.edugriffith.edu.au |
| Chain Truncation/Deletion | Result of incomplete deprotection or coupling. | Apply a capping step (e.g., with acetic anhydride) after coupling difficult residues to block unreacted amines. uci.edu |
| Inter-chain Aggregation | Hydrophobic interactions between adamantyl groups. | Use aggregation-disrupting solvents (NMP), add chaotropic salts (LiCl), or perform synthesis at elevated temperatures. |
| Racemization | Over-activation of the carboxylic acid. | Avoid prolonged pre-activation times; use additives like HOAt; consider carbodiimide-based activation for sensitive residues. nih.gov |
The deliberate inclusion of this compound in peptide synthesis is motivated by the desirable properties imparted by the adamantyl moiety. Its primary applications are in the design of peptidomimetics and therapeutic peptides where enhanced stability and specific conformational properties are sought. chemimpex.com
Enhanced Metabolic Stability: The adamantyl group acts as a bulky shield, sterically protecting adjacent peptide bonds from enzymatic degradation by proteases. This significantly increases the in vivo half-life of peptide-based drug candidates.
Increased Lipophilicity and Bioavailability: The highly lipophilic nature of the adamantane (B196018) cage can enhance the ability of a peptide to cross cell membranes, potentially improving its oral bioavailability or cellular uptake. chemimpex.com
Conformational Constraint: The steric bulk of the adamantyl group restricts the rotational freedom (phi and psi angles) of the peptide backbone in its vicinity. This can be used to lock the peptide into a specific bioactive conformation, leading to higher binding affinity and selectivity for its biological target.
Due to these features, this compound is a valuable building block in the assembly of complex peptide structures such as enzyme inhibitors, receptor antagonists, and other bioactive peptides where interaction with a biological target is dependent on a stable and well-defined three-dimensional structure. chemimpex.com Its successful incorporation, while challenging, provides a powerful avenue for the rational design of next-generation peptide therapeutics.
Advanced Ligation Techniques for Macromolecular Architectures
The assembly of large, complex macromolecular architectures incorporating bulky residues like (S)-1-adamantyl-glycine often requires advanced ligation techniques. These methods allow for the chemoselective joining of unprotected peptide fragments, overcoming the limitations of traditional coupling reagents which can be inefficient for sterically hindered residues.
Orthogonal peptide ligation is a powerful strategy for coupling chemically unprotected peptides or proteins nih.gov. This method involves a chemoselective capture step followed by an intramolecular acyl transfer reaction, forming a native peptide bond without the need for coupling reagents or extensive protecting group schemes nih.gov. This approach is particularly advantageous when dealing with fragments containing adamantyl-glycine, as the bulkiness of the adamantyl group does not interfere with the specific chemical reactions of the ligation chemistry.
One prominent example is Native Chemical Ligation (NCL) . In NCL, a peptide fragment with a C-terminal thioester reacts with another peptide fragment possessing an N-terminal cysteine residue. This reaction is highly specific and proceeds efficiently under mild, aqueous conditions. While the standard NCL requires a cysteine at the ligation site, various extensions and modifications of this technique have broadened its applicability.
Another innovative approach is the aldehyde-based ligation strategy , which avoids the need for protecting groups entirely nih.gov. This technique involves three key steps:
Aldehyde Introduction : A masked glycolaldehyde (B1209225) ester is attached to the C-terminus of one unprotected peptide.
Ring Formation : The unmasked aldehyde reacts with the N-terminal α-amino group of a second peptide (containing a cysteine or threonine), forming a thiazolidine (B150603) or oxazolidine (B1195125) ring.
Rearrangement : An O-acyl to N-acyl transfer occurs, forming a stable amide bond nih.gov.
The incorporation of adamantyl-glycine into peptides using these techniques can enhance their therapeutic properties by increasing hydrophobicity and stability chemimpex.comchemimpex.com. For instance, adamantyl amino acids have been used to tune the hydrophobicity of Gramicidin (B1672133) S analogues, leading to improved antibacterial activity iris-biotech.de. The precise and efficient bond formation offered by advanced ligation techniques is crucial for successfully creating these complex and potent macromolecular structures.
Table 2: Overview of Advanced Ligation Techniques
| Ligation Technique | Key Reactants | Ligation Site Residue | Key Features |
|---|---|---|---|
| Native Chemical Ligation (NCL) | C-terminal thioester, N-terminal cysteine | Cysteine | Chemoselective, aqueous conditions, forms native peptide bond. |
| Aldehyde-based Ligation | C-terminal aldehyde, N-terminal cysteine/threonine | Cysteine or Threonine | No protecting groups required; forms a pseudoproline structure at the ligation site nih.gov. |
| Sortase-Mediated Ligation (SML) | LPXTG motif, N-terminal glycine (B1666218) | Glycine | Enzymatic ligation, highly specific, mild conditions researchgate.net. |
Conformational Analysis and Structural Determinants of S 1 Adamantyl Glycine Modified Peptides
Influence of the Adamantyl Group on Peptide Conformation and Dynamics
The adamantyl moiety, a diamondoid hydrocarbon, is a bulky and rigid cage-like structure. wikipedia.org When attached to a peptide backbone via a glycine (B1666218) residue, it exerts a profound influence on the conformational landscape of the peptide chain.
Conformational Restriction and Foldamer Induction
The sheer size of the adamantyl group sterically hinders the free rotation around the peptide backbone's phi (φ) and psi (ψ) dihedral angles. This restriction limits the accessible conformational space, effectively "locking" the peptide into a more defined structure. This property is instrumental in the design of foldamers, which are synthetic oligomers that mimic the well-defined secondary structures of natural biopolymers like proteins. The adamantyl group acts as a potent inducer of folding, guiding the peptide chain to adopt specific, predictable conformations.
The hydrophobic nature of the adamantyl group also plays a crucial role. In aqueous environments, the adamantyl moieties tend to aggregate or shield themselves from the solvent, further promoting a folded state. This hydrophobic collapse can be a significant driving force in the adoption of compact, ordered structures.
Role in Inducing Specific Secondary Structures (e.g., γ-Turns, β-Strands)
The conformational constraints imposed by the adamantyl group can lead to the formation of specific secondary structural motifs.
γ-Turns: A γ-turn is a three-residue turn stabilized by a hydrogen bond between the carbonyl oxygen of the first residue and the amide proton of the third residue. The steric bulk of the adamantyl group can favor the tight turn required for a γ-turn geometry, particularly the inverse γ-turn. ias.ac.in
β-Strands and β-Sheets: While glycine itself can be disruptive to β-sheet structures due to its conformational flexibility, the presence of the bulky adamantyl group can counteract this effect. reddit.com In certain sequence contexts, the adamantyl-glycine residue can promote the extended conformation characteristic of a β-strand. The hydrophobic interactions between adamantyl groups on adjacent strands can further stabilize the formation of β-sheets. Glycine's flexibility can also be important in forming the sharp turns often found in β-barrel structures. nih.gov
Table 1: Influence of Adamantyl Group on Peptide Secondary Structure
| Secondary Structure | Influence of Adamantyl-Glycine | Stabilizing Factors |
|---|---|---|
| γ-Turn | Promotes formation of tight turns. | Steric hindrance from the adamantyl group favors the required dihedral angles. |
| β-Strand | Can induce an extended conformation. | Hydrophobic interactions between adamantyl groups can stabilize sheet formation. |
| Foldamer | Acts as a potent folding inducer. | Conformational restriction and hydrophobic collapse. |
Spectroscopic Characterization Techniques
A suite of spectroscopic techniques is employed to elucidate the conformational details of (S)-1-adamantyl-glycine modified peptides.
Circular Dichroism (CD) for Secondary Structure Assessment
Circular dichroism (CD) spectroscopy is a powerful tool for rapidly assessing the secondary structure of peptides in solution. nih.govspringernature.commdpi.com This technique measures the differential absorption of left and right circularly polarized light by chiral molecules, such as peptides. daveadamslab.com Different secondary structures (α-helix, β-sheet, β-turn, and random coil) exhibit distinct CD spectra, allowing for the qualitative and sometimes quantitative determination of the conformational composition of a peptide. nih.gov For peptides containing (S)-1-adamantyl-glycine, CD spectroscopy can reveal the extent to which the adamantyl group induces a particular secondary structure.
Table 2: Characteristic CD Spectral Features for Peptide Secondary Structures
| Secondary Structure | Wavelength of Maxima (nm) | Wavelength of Minima (nm) |
|---|---|---|
| α-Helix | ~192 | ~208, ~222 |
| β-Sheet | ~195 | ~215 |
| β-Turn | Varies depending on turn type | Varies depending on turn type |
| Random Coil | ~212 | ~198 |
Fourier Transform Infrared (FTIR) Spectroscopy for Intermolecular Interactions
Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for probing the hydrogen bonding patterns and secondary structure of peptides. nih.govspringernature.comnih.gov The amide I band (1600-1700 cm⁻¹), arising primarily from the C=O stretching vibration of the peptide backbone, is particularly sensitive to the peptide's conformation. researchgate.net The position of the amide I band can distinguish between different secondary structures. For adamantyl-glycine modified peptides, FTIR can provide evidence for the formation of intramolecular hydrogen bonds, such as those that stabilize γ-turns, and intermolecular hydrogen bonds characteristic of β-sheets.
Table 3: Amide I Band Frequencies for Common Peptide Secondary Structures
| Secondary Structure | Amide I Frequency Range (cm⁻¹) |
|---|---|
| α-Helix | 1650 - 1658 |
| β-Sheet | 1620 - 1640 |
| β-Turn | 1660 - 1695 |
| Random Coil | 1640 - 1650 |
Nuclear Magnetic Resonance (NMR) for Solution-State Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the detailed three-dimensional structure of peptides in solution. nih.govuzh.chtricliniclabs.com A variety of NMR experiments can be employed to obtain structural information.
Chemical Shifts: The chemical shifts of backbone and side-chain protons and carbons are sensitive to the local electronic environment and thus to the peptide's conformation.
J-Couplings: Scalar couplings (J-couplings) between nuclei provide information about dihedral angles, which define the conformation of the peptide backbone and side chains.
For peptides containing (S)-1-adamantyl-glycine, NMR can be used to precisely define the angles of the induced turns, identify the specific hydrogen bonding patterns, and characterize the dynamics of the peptide. chemrxiv.org Solid-state NMR can also be used to study the structure of these peptides in a solid or membrane-bound state. nih.gov
Table 4: Key NMR Parameters for Peptide Structure Determination
| NMR Parameter | Structural Information Obtained |
|---|---|
| Chemical Shifts | Local conformation and electronic environment. |
| Nuclear Overhauser Effect (NOE) | Interproton distances, crucial for 3D structure. |
| J-Couplings | Dihedral angles of the peptide backbone and side chains. |
UV-Visible Spectroscopy for Fmoc Deprotection Monitoring and Quantitative Analysis
UV-Visible (UV-Vis) spectroscopy is an indispensable analytical technique in solid-phase peptide synthesis (SPPS) for monitoring the deprotection of the fluorenylmethyloxycarbonyl (Fmoc) group. The chromophoric nature of the Fmoc group and its cleavage by-product allows for real-time, quantitative assessment of this critical step. thieme-connect.de When the Fmoc-protected amino acid, such as (S)-Fmoc-1-adamantyl-glycine, is treated with a piperidine (B6355638) solution in a solvent like dimethylformamide (DMF), the Fmoc group is cleaved, liberating the N-terminal amine of the peptide. mdpi.comnih.govmostwiedzy.pl This reaction generates a dibenzofulvene-piperidine adduct, a species that exhibits strong UV absorbance. mdpi.comnih.govmostwiedzy.pl
The monitoring process involves measuring the absorbance of the solution as it flows from the synthesis vessel. A significant increase in absorbance indicates the successful cleavage of the Fmoc group and the formation of the dibenzofulvene-piperidine adduct. researchgate.net Spectrophotometric monitoring of this adduct is typically performed at its maximum absorption wavelengths, most commonly around 301 nm. mdpi.comnih.govmostwiedzy.plresearchgate.net An alternative wavelength at approximately 289 nm is also utilized. mdpi.comnih.govmostwiedzy.plnih.gov
Quantitative analysis relies on the Beer-Lambert law, which correlates absorbance with concentration. By measuring the absorbance of the released adduct, one can determine the concentration of the Fmoc group and, consequently, the substitution level of the resin or the efficiency of the deprotection step. mostwiedzy.plnih.gov However, the accuracy of this quantification is highly dependent on the molar absorption coefficient (ε) used in the calculation. nih.gov There is some variability in the reported values for this coefficient in the literature, which can affect the calculated batch sizes for synthesis. nih.gov For instance, reported molar absorption coefficients for the adduct at 301 nm range from 7,100 to 8,100 L·mol⁻¹·cm⁻¹. nih.gov This variation can lead to differences of up to 14% in calculated resin substitution. nih.gov More precise determinations have established values of 8021 L·mol⁻¹·cm⁻¹ at 301.0 nm and 6089 L·mol⁻¹·cm⁻¹ at 289.8 nm. nih.gov Continuous UV monitoring provides valuable qualitative and quantitative data, enabling the detection of difficult sequences where deprotection or coupling may be incomplete. thieme-connect.deresearchgate.net
Table 1: UV-Vis Spectroscopy Parameters for Fmoc Deprotection Analysis
| Parameter | Value | Application |
|---|---|---|
| Primary Wavelength (λmax) | ~301 nm | Quantitative monitoring of dibenzofulvene-piperidine adduct. mdpi.comresearchgate.netnih.gov |
| Secondary Wavelength (λmax) | ~289 nm | Alternative wavelength for quantification, reduces impact of wavelength accuracy issues. mdpi.comnih.gov |
| Molar Absorption Coefficient (ε) at 301 nm | 7800 - 8021 L·mol⁻¹·cm⁻¹ | Used in Beer-Lambert law to calculate Fmoc group concentration. mdpi.comnih.govmostwiedzy.plnih.gov |
| Molar Absorption Coefficient (ε) at 289 nm | 5800 - 6089 L·mol⁻¹·cm⁻¹ | Used for quantification at the secondary wavelength. mdpi.comnih.govmostwiedzy.plnih.gov |
Computational Chemistry and Molecular Modeling Studies
Computational chemistry and molecular modeling serve as powerful tools to investigate the conformational preferences and energetic properties of peptides modified with sterically demanding residues like (S)-1-adamantyl-glycine. These in silico techniques provide atomic-level insights that complement experimental data, guiding the rational design of peptides with specific structural and functional characteristics.
Molecular Dynamics Simulations for Conformational Sampling
Molecular dynamics (MD) simulations are a cornerstone of computational structural biology, used to explore the conformational landscape of biomolecules over time. nih.gov For peptides incorporating the bulky 1-adamantyl-glycine residue, MD simulations are crucial for sampling the vast array of possible three-dimensional structures the peptide can adopt in a solution. chemrxiv.orglivecomsjournal.org The simulation begins with an initial peptide structure, which is then subjected to a physics-based force field (e.g., CHARMM, AMBER) that describes the interactions between all atoms. nih.govsemanticscholar.org
The system's evolution is tracked by solving Newton's equations of motion, generating a trajectory that reveals how the peptide folds, unfolds, and flexes over a specific timescale, typically nanoseconds to microseconds. biu.ac.il This process of conformational sampling is essential for identifying dominant structural motifs, such as β-turns or helical structures, that are influenced by the adamantyl group. semanticscholar.org The choice of force field and water model is critical, as inaccuracies can lead to biased structural predictions. nih.gov Enhanced sampling techniques and elevated simulation temperatures can be employed to overcome energy barriers and explore a broader conformational space than is possible with conventional MD. chemrxiv.org The resulting ensemble of structures provides a detailed picture of the peptide's dynamic behavior, highlighting the structural constraints and preferences imposed by the adamantyl moiety. semanticscholar.org
Table 2: Typical Parameters in Molecular Dynamics Simulations of Peptides
| Parameter | Description | Common Values/Examples |
|---|---|---|
| Force Field | A set of empirical energy functions and parameters used to calculate the potential energy of the system. | CHARMM36m, AMBER99SB. chemrxiv.orgsemanticscholar.org |
| Water Model | Explicit representation of solvent molecules, crucial for simulating solvated biomolecules. | TIP3P, SWM-NDP4. nih.govchemrxiv.org |
| Simulation Time | The total duration of the simulation. | Nanoseconds (ns) to Microseconds (μs). biu.ac.ilmdpi.com |
| Temperature | The temperature at which the simulation is run, often maintained using a thermostat. | 300 K or 320 K (physiological). semanticscholar.orgbiu.ac.il |
| Ensemble | The statistical ensemble representing the thermodynamic state of the system. | NVT (constant Number of particles, Volume, Temperature), NpT (constant Number of particles, pressure, Temperature). semanticscholar.orgmdpi.com |
Quantum Chemical Calculations for Energetic Landscapes
While MD simulations excel at sampling, quantum chemical (QC) calculations provide highly accurate energetic information for specific molecular conformations. mdpi.comresearchgate.net Methods like Density Functional Theory (DFT), Hartree-Fock (HF), and Møller-Plesset perturbation theory (MP2) are used to calculate the electronic structure of a peptide, yielding precise energies for different geometries. researchgate.net For peptides containing (S)-1-adamantyl-glycine, QC calculations can be used to construct an energetic landscape, also known as a potential energy surface. biu.ac.il
This landscape maps the relative stability of various conformations, allowing researchers to identify the lowest-energy (most stable) structures. researchgate.net Such calculations are computationally intensive and are typically performed on smaller peptide fragments or representative conformations obtained from MD simulations. researchgate.net By comparing the energies of different secondary structures (e.g., β-turns, helices, extended strands), QC methods can quantify the energetic preference induced by the adamantyl group. researchgate.net The results from these calculations, including relative energies, isomerization energies, and conformational energies, are critical for validating and refining the force fields used in MD simulations and for understanding the fundamental interactions that govern peptide folding. acs.org
Table 3: Comparison of Quantum Chemical Methods for Peptide Analysis
| Method | Description | Primary Application |
|---|---|---|
| Hartree-Fock (HF) | An ab initio method that approximates the many-electron wavefunction as a single Slater determinant. | Baseline for more advanced methods; structural optimization. researchgate.net |
| Møller-Plesset (MP2) | A post-HF method that incorporates electron correlation, providing higher accuracy. | High-accuracy single-point energy calculations for key conformations. researchgate.net |
| Density Functional Theory (DFT) | A method that calculates the electronic structure based on the electron density rather than the wavefunction. | A balance of accuracy and computational cost for geometry optimization and energy calculations of medium-sized systems. researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) and Structure-Based Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov In the context of peptides modified with (S)-1-adamantyl-glycine, QSAR can be employed to predict the activity of novel peptide analogs, thereby accelerating the design process. nih.govmdpi.com The process involves calculating a set of molecular descriptors for each peptide, which quantify various physicochemical, topological, and geometrical properties. nih.gov
These descriptors are then used to build a statistical model, often through multiple linear regression (MLR), that relates them to an observed activity, such as receptor binding affinity or enzymatic inhibition. nih.govnih.gov The resulting QSAR model can identify which structural features, such as the hydrophobicity imparted by the adamantyl group, are critical for the desired biological effect.
This knowledge directly informs structure-based design, a rational approach to creating new molecules with enhanced potency and selectivity. mdpi.com By understanding the key descriptors from the QSAR model, chemists can strategically modify the peptide—for instance, by altering adjacent amino acids or modifying the adamantyl cage—to optimize its activity. chemimpex.com This iterative cycle of design, synthesis, and testing, guided by computational models, is a powerful strategy for developing novel peptide-based therapeutics. nih.gov
Table 4: Common Molecular Descriptors in Peptide QSAR Studies
| Descriptor Type | Examples | Description |
|---|---|---|
| Physicochemical | LogP, Molar Refractivity (MR) | Describes hydrophobicity, polarity, and electronic properties. nih.gov |
| Topological | Topological Diameter (TD), Wiener Index | Quantifies molecular shape, size, and branching based on the 2D graph representation. nih.gov |
| Constitutional | Molecular Weight (MW), Number of Rotatable Bonds (NRB) | Describes the basic composition and flexibility of the molecule. nih.gov |
| Geometrical | Polar Surface Area (PSA), Molecular Volume | Relates to the 3D shape and size of the molecule, influencing transport and binding. nih.gov |
| Quantum Chemical | HOMO/LUMO energies, Dipole Moment | Derived from quantum calculations, these describe electronic properties and reactivity. nih.gov |
Functional Evaluation and Biomedical Applications of S 1 Adamantyl Glycine Containing Peptides
Pharmacological Profile Enhancement
The introduction of (S)-1-adamantyl-glycine can significantly improve the drug-like properties of peptides, addressing some of their inherent limitations as therapeutic agents.
The non-canonical amino acid adamantylglycine (Ada) has been successfully introduced into cell-penetrating peptides (CPPs). Studies on an arginine-rich CPP (Ada-R7) have demonstrated that the introduction of adamantylglycine had a minimal impact on the intrinsic membrane transport activity of the peptide. However, the presence of the adamantyl group provided a high-affinity binding site for the macrocyclic host molecule cucurbit bachem.comuril (CB7). This interaction allows for the up- and down-regulation of the peptide's membrane transport activity, showcasing a sophisticated method for controlling peptide localization and activity.
A major hurdle in the development of peptide-based therapeutics is their susceptibility to proteolytic degradation, leading to a short in vivo half-life and poor bioavailability. The incorporation of unnatural amino acids, such as (S)-1-adamantyl-glycine, is a well-established strategy to overcome this limitation. The bulky adamantyl group can sterically hinder the approach of proteases to the peptide backbone, thereby increasing the peptide's resistance to enzymatic degradation.
This enhanced metabolic stability contributes to a longer circulation half-life. Furthermore, the increased hydrophobicity imparted by the adamantyl group can improve the absorption of the peptide, potentially leading to enhanced bioavailability. While specific pharmacokinetic data for peptides containing (S)-1-adamantyl-glycine is not extensively documented in comparative studies, the general principle of using bulky, non-natural amino acids to improve metabolic stability is a cornerstone of modern peptide drug design.
Development of Biologically Active Peptide Analogues and Peptidomimetics
The unique structural features of (S)-1-adamantyl-glycine have been exploited to develop novel peptide analogues with promising therapeutic activities in various disease areas.
Antimicrobial peptides are a promising class of therapeutics for combating antibiotic-resistant bacteria. However, their clinical utility is often limited by their toxicity to human cells, particularly their ability to lyse red blood cells (hemolytic activity). The hydrophobicity of AMPs is a critical factor that correlates with both their antimicrobial efficacy and their hemolytic activity.
A notable example is an analogue of the cyclic antimicrobial peptide gramicidin (B1672133) S, where an adamantyl amino acid was incorporated. This modification resulted in a peptide with broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, including several methicillin-resistant Staphylococcus aureus (MRSA) strains. Crucially, this analogue exhibited significantly reduced hemolytic activity compared to the parent gramicidin S. It is reported that some analogues showed a 100-fold decrease in hemolytic activity. This demonstrates that the incorporation of adamantylglycine can be a valuable strategy to decouple the antimicrobial and hemolytic properties of AMPs, leading to safer and more effective drug candidates.
| Compound | Relative Hemolytic Activity | Antibacterial Spectrum |
| Gramicidin S | High | Broad-spectrum |
| Adamantyl-containing Gramicidin S Analogue | Significantly Reduced | Broad-spectrum |
The adamantane (B196018) moiety has been investigated for its potential in developing anticancer agents. Various adamantane derivatives have demonstrated significant antiproliferative activity against a range of cancer cell lines. While research on peptides specifically incorporating (S)-1-adamantyl-glycine for antitumor applications is still emerging, the rationale is based on the known properties of adamantylated compounds.
The increased lipophilicity can facilitate the penetration of peptides into tumor cells. Furthermore, the adamantyl group can mediate specific interactions with biological targets within the cancer cells. For instance, adamantane derivatives have been shown to exhibit in vitro activity against various cancer cell lines, and some analogues have demonstrated in vivo anticancer profiles in xenograft models. The development of peptides containing (S)-1-adamantyl-glycine represents a promising avenue for creating novel, targeted antitumor agents.
Protein-protein interactions are fundamental to numerous cellular processes, and their dysregulation is often implicated in disease. Targeting these large and often featureless interaction surfaces is a significant challenge in drug discovery. Peptides, due to their ability to mimic protein secondary structures, are considered ideal candidates for modulating PPIs.
The incorporation of (S)-1-adamantyl-glycine into peptides designed to modulate PPIs can offer several advantages. The bulky adamantyl group can act as a "hydrophobic anchor," fitting into hydrophobic pockets at the protein-protein interface and disrupting the interaction. This can enhance the binding affinity and specificity of the peptide inhibitor. While specific examples of peptides containing (S)-1-adamantyl-glycine as PPI modulators are not yet widely reported in the literature, the principles of using hydrophobic and sterically demanding unnatural amino acids to enhance the potency of peptide-based PPI inhibitors are well-established. The unique shape and lipophilicity of the adamantyl group make it an attractive component for the rational design of next-generation PPI modulators.
Neuroscience Research: Neuropeptide Analogues and Neurological Disorders
The incorporation of (S)-1-adamantyl-glycine into peptides is an area of growing interest in neuroscience, particularly for the development of neuropeptide analogues aimed at studying and potentially treating neurological disorders. chemimpex.comchemimpex.com The unique, bulky, and hydrophobic nature of the adamantyl group can confer valuable properties to peptides, such as increased stability and improved bioavailability, which are critical for CNS-targeting therapeutics. chemimpex.com Researchers utilize derivatives of this compound to explore the modulation of neurotransmitter systems, contributing to studies on neurodegenerative diseases. chemimpex.com
While direct clinical applications are still in the research phase, the rationale for using adamantyl-glycine containing peptides is based on established strategies in neuropharmacology. For instance, the peptide Glypromate (glycyl-l-prolyl-l-glutamic acid) has shown promise in models of neurodegenerative conditions like Parkinson's, Alzheimer's, and Huntington's disease. nih.govsemanticscholar.org The development of analogues of such neuroprotective peptides using non-canonical amino acids like (S)-1-adamantyl-glycine could enhance their pharmacokinetic profiles, a significant hurdle in neuropeptide drug development. nih.gov Similarly, research on other glycine-rich peptides has demonstrated their potential to ameliorate Alzheimer's-like neurodegeneration by co-assembling with toxic amyloid β oligomers. nih.gov
The adamantyl moiety itself is not new to neuroscience; adamantane derivatives are utilized in clinical practice, suggesting that its incorporation into peptides is a promising strategy for creating novel drug candidates for neurological disorders. chemimpex.com The primary role of the (S)-1-adamantyl-glycine unit in these peptide analogues is to enhance their therapeutic potential by modifying their physical and chemical properties.
Table 1: Investigational Areas for (S)-1-Adamantyl-Glycine Peptides in Neuroscience
| Research Area | Role of (S)-1-Adamantyl-Glycine Moiety | Rationale | Supporting Concepts |
| Neurodegenerative Diseases (e.g., Alzheimer's, Parkinson's) | Enhance peptide stability against enzymatic degradation and improve blood-brain barrier penetration. chemimpex.comchemimpex.com | The hydrophobic adamantyl group can protect the peptide backbone and facilitate transport into the CNS. chemimpex.com | Existing neuroprotective peptides often have poor pharmacokinetics; adamantane derivatives are known to be CNS-active. nih.gov |
| Modulation of Neurotransmitter Systems | Create more potent and selective analogues of endogenous neuropeptides. chemimpex.com | The rigid adamantyl structure can constrain peptide conformation, leading to higher affinity for specific receptors. | Structure-activity relationship studies aim to optimize peptide-based drugs for neurological targets. |
| Amyloid Beta Aggregation | Design peptides that interfere with the formation of toxic protein aggregates. | The bulky adamantyl group could sterically hinder the self-assembly of amyloidogenic proteins. | Glycine-rich peptides have been shown to co-assemble with and neutralize amyloid beta oligomers. nih.gov |
Bioconjugation and Drug Delivery Systems
(S)-Fmoc-1-adamantyl-glycine is a valuable building block in bioconjugation and the development of advanced drug delivery systems. chemimpex.comchemimpex.com Bioconjugation involves linking biomolecules to other entities to enhance their function, such as improving the targeting and delivery of therapeutic agents. chemimpex.com The adamantyl group of the amino acid provides a unique, high-affinity binding handle, which can be exploited for specific molecular recognition tasks.
A prominent application is the use of adamantylglycine (Ada) as a high-affinity peptide label for binding to the macrocyclic host molecule cucurbit researchgate.neturil (CB7). nih.gov This non-covalent interaction is exceptionally strong and specific, making it a powerful tool for various life science applications, including drug delivery, imaging, and diagnostics.
Table 2: Adamantylglycine-Cucurbit researchgate.neturil System in Drug Delivery
| Component | Role | Mechanism of Action | Potential Application |
| Adamantylglycine (Ada) | High-affinity guest molecule integrated into a peptide. | The adamantyl cage fits precisely and tightly within the cavity of the CB7 host molecule. | Labeling peptides for targeted delivery and controlled release. |
| Cucurbit researchgate.neturil (CB7) | Macrocyclic host molecule; external regulator. | Binds to the Ada residue on the peptide, altering the peptide's interaction with cell membranes. researchgate.net | Acting as a molecular switch to activate or deactivate a cell-penetrating peptide carrying a drug. |
| Cell-Penetrating Peptide (CPP) | Drug delivery vehicle. nih.gov | Transports molecular cargo across cellular membranes. | Delivery of drugs, proteins, or nucleic acids into cells. |
Applications in Self-Assembling Peptide Systems and Biomaterials
The structure of this compound makes it a prime candidate for the design of self-assembling peptide systems and the creation of novel biomaterials, such as hydrogels. The process of peptide self-assembly is driven by a combination of non-covalent interactions, including hydrogen bonding, electrostatic interactions, and hydrophobic forces.
The this compound molecule contains two significant hydrophobic moieties: the N-terminal Fmoc (fluorenylmethoxycarbonyl) protecting group and the adamantyl side chain. Research on other Fmoc-dipeptides has shown that the hydrophobic and π-π stacking interactions of the fluorenyl groups are a primary driving force for self-assembly. nih.gov The addition of the exceptionally bulky and hydrophobic adamantyl group is expected to substantially enhance this tendency. The nature of the amino acid side chain has a pronounced effect on the type of nanostructure that is formed. nih.gov
When incorporated into a larger peptide sequence, the adamantyl-glycine residue can promote the formation of ordered supramolecular structures. Glycine-rich peptide sequences derived from natural proteins are known to have an intrinsic ability to self-assemble into fibers and networked fibrils, which can form macroscopic gels. nih.gov The introduction of a potent hydrophobic group like adamantane can augment this process, leading to the formation of more stable and robust biomaterials. These self-assembled peptide hydrogels have significant potential in biomedical engineering, including applications in tissue engineering, regenerative medicine, and as scaffolds for 3D cell culture. The resulting biomaterials can be designed to be biocompatible and biodegradable, making them suitable for in vivo applications.
Table 3: Structural Contributions to Self-Assembly of this compound
| Molecular Component | Type of Interaction | Role in Self-Assembly | Resulting Properties in Biomaterials |
| Fmoc Group | Hydrophobic interactions, π-π stacking. nih.gov | Acts as a strong driving force for aggregation and initiates the self-assembly process. nih.gov | Contributes to the formation of fibrous nanostructures and gelation. |
| Adamantyl Group | Hydrophobic interactions. | Significantly increases the overall hydrophobicity of the peptide, promoting aggregation in aqueous environments. | Enhances the mechanical stability and robustness of the resulting hydrogel or biomaterial. |
| Peptide Backbone | Hydrogen bonding. | Provides directional interactions that lead to the formation of ordered secondary structures like β-sheets. | Determines the fibrillar morphology and contributes to the structural integrity of the self-assembled network. |
Analytical and Characterization Methods for S Fmoc 1 Adamantyl Glycine and Its Conjugates
Chromatographic Purity and Identity Determination
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of (S)-Fmoc-1-adamantyl-glycine and for monitoring the progress of peptide synthesis and purification of the final adamantylated peptide.
Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of Fmoc-protected amino acids and peptides. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (typically C8 or C18) and a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile, often with an acid modifier such as trifluoroacetic acid (TFA).
Purity of this compound: The purity of the this compound building block is critical before its use in peptide synthesis. A high-purity starting material, typically ≥98% as determined by HPLC, is essential to avoid the introduction of impurities into the final peptide product. chemimpex.com The presence of the large, hydrophobic adamantyl and Fmoc groups results in a significantly retained peak on a C18 column. Diode array detection (DAD) or fluorescence detection can be employed, with the latter offering higher sensitivity for the Fmoc group. nih.gov
Analysis of Adamantylated Peptides: For peptides containing the adamantyl-glycine residue, RP-HPLC is used to monitor the crude product after synthesis and to assess the purity of the final, purified peptide. The incorporation of the highly hydrophobic adamantyl group generally leads to a significant increase in the retention time of the peptide compared to its non-adamantylated counterpart. This characteristic can be used to confirm the successful incorporation of the amino acid. nih.gov Chiral HPLC methods can also be employed to separate enantiomers of Fmoc-amino acids, ensuring the stereochemical integrity of the starting material. phenomenex.com
Below is an interactive data table summarizing typical HPLC conditions for the analysis of Fmoc-amino acids.
Mass Spectrometry for Sequence and Structural Validation
Mass spectrometry (MS) is a powerful technique for confirming the molecular weight of this compound and for verifying the sequence and structure of peptides incorporating this amino acid.
For the this compound monomer, techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used to confirm its molecular weight (431.53 g/mol ). chemimpex.comiris-biotech.de
When analyzing peptides containing the adamantyl-glycine residue, mass spectrometry provides crucial information. The observed molecular weight of the peptide should correspond to the theoretical mass calculated based on its amino acid sequence, including the adamantyl-glycine moiety. Tandem mass spectrometry (MS/MS) is particularly valuable for sequence validation. nih.govnips.cc In an MS/MS experiment, the peptide ion is isolated and fragmented, producing a series of fragment ions (typically b- and y-ions). The mass difference between consecutive fragment ions corresponds to the mass of a specific amino acid residue, allowing for the determination of the peptide sequence and confirming the position of the adamantyl-glycine residue. The fragmentation patterns of N-adamantoyl peptides have been studied and can be suitable for amino acid sequence determination. doi.org
Quantitative Analysis of Amino Acid Incorporation
In solid-phase peptide synthesis (SPPS), it is often necessary to quantify the amount of the first amino acid attached to the resin (loading) or to monitor the efficiency of each coupling step.
A common method for quantifying the incorporation of an Fmoc-protected amino acid onto a solid support is through the spectrophotometric analysis of the Fmoc group upon its cleavage. rsc.org The Fmoc protecting group is typically removed by treatment with a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). This reaction releases a dibenzofulvene-piperidine adduct, which has a strong UV absorbance. mdpi.com
The procedure involves treating a known weight of the resin-bound amino acid with the piperidine solution. The absorbance of the resulting solution is then measured at a specific wavelength, typically around 301 nm. biotage.com The amount of Fmoc-amino acid loaded onto the resin can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of the dibenzofulvene-piperidine adduct (a commonly used value is 7800 M⁻¹cm⁻¹ at 300 nm), c is the concentration, and l is the path length of the cuvette. rsc.org This method provides a reliable way to determine the loading of this compound on the solid support, which is crucial for the subsequent steps of peptide synthesis.
Biophysical Characterization of Peptide Interactions
The incorporation of the bulky, hydrophobic adamantyl group into a peptide can significantly influence its interaction with other molecules, such as proteins or lipid membranes. Isothermal Titration Calorimetry (ITC) is a powerful technique for thermodynamically characterizing these interactions.
ITC directly measures the heat change that occurs when two molecules interact. In a typical ITC experiment, a solution of the adamantylated peptide is titrated into a solution of its binding partner (e.g., a protein) in the sample cell of a calorimeter. The heat released or absorbed during the binding event is measured. nih.gov
From a single ITC experiment, several key thermodynamic parameters can be determined:
Binding Affinity (Kₐ) and Dissociation Constant (Kₐ): These values quantify the strength of the interaction.
Stoichiometry (n): This reveals the ratio in which the molecules bind.
Enthalpy of Binding (ΔH): This is the heat change associated with the binding event.
Entropy of Binding (ΔS): This is calculated from the Gibbs free energy (ΔG) and enthalpy, providing insight into the role of conformational changes and solvent reorganization in the binding process.
ITC is a label-free, in-solution technique that provides a complete thermodynamic profile of the interaction. researchgate.net This information is invaluable for understanding how the adamantyl group contributes to the binding affinity and specificity of the peptide conjugate. For instance, ITC can be used to study the partitioning of adamantylated peptides into lipid membranes or their binding to specific protein targets. nih.gov
The following interactive data table outlines the key thermodynamic parameters obtained from an ITC experiment.
Membrane Perturbation Assays
Membrane perturbation assays are crucial in vitro tools for assessing the ability of a compound and its conjugates to interact with and disrupt lipid bilayers, mimicking the cell membrane. These assays are fundamental in predicting the biological activity of molecules, such as the potential for cell penetration or cytotoxicity. For peptides incorporating this compound, understanding their interaction with membranes is key to evaluating their therapeutic potential. A widely used method to quantify membrane disruption is the calcein leakage assay.
Detailed Research Findings
Research into peptides containing adamantylglycine (Ada), a derivative of this compound, provides insight into how this bulky, hydrophobic amino acid influences membrane interactions. Studies have utilized dye leakage assays to monitor the extent of membrane disruption caused by these peptides. In a typical assay, large unilamellar vesicles (LUVs) are loaded with a fluorescent dye, such as calcein or carboxyfluorescein, at a concentration that leads to self-quenching of the fluorescence. If a peptide or conjugate perturbs the vesicle's membrane, the dye is released into the surrounding medium, leading to dequenching and a measurable increase in fluorescence intensity nih.gov. The level of dye leakage serves as a direct indicator of the membrane-disrupting capability of the tested compound.
One study investigated the membrane transport activity of a heptaarginine peptide (R7) compared to its conjugate with adamantylglycine (Ada-R7) using various membrane transport assays, including a carboxyfluorescein (CF) leakage assay researchgate.netresearchgate.net. The effective concentration required to achieve 50% of the maximal effect (EC50) is a common metric to quantify the potency of membrane perturbation. A lower EC50 value indicates greater potency.
The findings from this comparative study are summarized in the table below, showcasing the influence of the adamantylglycine residue on membrane activity. The experiments were conducted using large unilamellar vesicles (LUVs) composed of POPC/POPS (9:1).
| Peptide | Assay Type | EC50 (µM) |
|---|---|---|
| R7 (Heptaarginine) | CF Leakage Assay | 0.15 ± 0.01 |
| Ada-R7 (Adamantylglycine-Heptaarginine) | CF Leakage Assay | 0.16 ± 0.02 |
The data indicate that the introduction of an adamantylglycine residue to the heptaarginine peptide had a negligible influence on its membrane perturbation activity, as demonstrated by the very similar EC50 values in the carboxyfluorescein (CF) leakage assay researchgate.netresearchgate.net. This suggests that for this particular peptide conjugate, the bulky adamantyl group does not significantly enhance or hinder the disruption of the lipid bilayer. Such findings are critical for the design of peptide-based therapeutics, as they indicate that adamantylglycine can be incorporated, for instance as a high-affinity label, without significantly altering the fundamental membrane-interacting properties of the parent peptide researchgate.netresearchgate.net.
The mechanism of membrane disruption by such peptides can be complex, potentially involving processes like pore formation or a more general destabilization of the lipid packing, often described by models such as the "carpet" or "toroidal pore" models nih.gov. The choice of assay and the specific lipid composition of the vesicles are critical factors that can influence the observed results nih.gov.
Future Directions and Therapeutic Prospects
Exploration of Diverse Chemical Space with Adamantylglycine Analogues
The adamantane (B196018) scaffold is far from a monolithic entity in drug design. Future research will focus on creating a diverse library of adamantylglycine analogues to finely tune the properties of resulting peptides. This involves modifications to both the adamantane cage and the glycine (B1666218) backbone to modulate lipophilicity, steric hindrance, and metabolic stability.
Heteroadamantanes: A significant avenue of exploration is the synthesis of heteroadamantane-based amino acids, such as azaadamantanes, where one or more carbon atoms in the cage are replaced by nitrogen. nih.gov This substitution can significantly alter the molecule's physical and chemical properties, notably reducing lipophilicity and potentially improving bioavailability compared to their carbocyclic adamantane counterparts. nih.gov Di- and triazaadamantanes have already demonstrated a range of biological activities, including antiviral, antimicrobial, and antitumor effects, highlighting their potential in medicinal chemistry. nih.gov
Functionalized Adamantane Scaffolds: Beyond heteroatoms, the adamantane cage can be functionalized at its bridgehead positions. Attaching various substituents allows for the precise positioning of pharmacophoric groups, which can enhance interactions with biological targets. asm.org This strategy can convert the adamantane from a simple bulky group into an active pharmacophore, enhancing the potency and selectivity of peptide-based drugs. asm.org For example, incorporating adamantyl amino acids into analogues of the antibiotic Gramicidin (B1672133) S has yielded compounds with a promising ability to distinguish between bacterial and mammalian cells. neurodegenerativejournal.com The goal is to create a portfolio of adamantylglycine building blocks with a spectrum of properties, enabling the rational design of peptides with optimized therapeutic indices.
Table 1: Modifications of the Adamantane Scaffold and Their Potential Impact
| Modification Type | Example | Potential Impact on Peptide Properties |
|---|---|---|
| Core Scaffold | Azaadamantane | Reduced lipophilicity, altered target interaction, potentially improved bioavailability. nih.gov |
| Substituents | Functional groups at bridgehead carbons | Introduction of new pharmacophores, enhanced target binding and selectivity. asm.org |
| Isomerism | Different attachment points (e.g., 2-adamantyl) | Altered steric profile and orientation of the side chain, affecting peptide conformation. |
Integration with Artificial Intelligence and Machine Learning in Peptide Design
The vast chemical space of peptides, especially when incorporating non-canonical amino acids (NCAAs) like adamantylglycine, presents a significant design challenge that is well-suited for artificial intelligence (AI) and machine learning (ML) approaches. These computational tools can navigate the astronomical number of possible peptide sequences to identify candidates with desired therapeutic properties, drastically reducing the time and cost of discovery. benthamdirect.com
Generative Models for De Novo Design: Deep generative models, such as Variational Autoencoders (VAEs) and Generative Adversarial Networks (GANs), are being employed to design novel peptide sequences from scratch. neurodegenerativejournal.comfrontiersin.org Crucially, models like PepINVENT are being developed specifically to operate beyond the 20 natural amino acids, navigating the vast space of NCAAs to propose unique and diverse peptide designs. nih.gov This allows for the in silico creation of peptides that incorporate the specific structural benefits of adamantylglycine, such as enhanced stability and membrane permeability.
Predictive Algorithms and Optimization: Machine learning algorithms can be trained on existing data to predict the biological activity, toxicity, and pharmacokinetic properties of novel peptide sequences. asm.orguwc.ac.za This predictive power enables an iterative design-build-test-learn cycle where algorithms suggest optimal sequences incorporating adamantylglycine. researchgate.net The model's suggestions are synthesized and tested, and the results are fed back into the model to refine its predictions. This synergy between computational prediction and experimental validation accelerates the optimization of lead compounds for improved efficacy and drug-like properties. benthamdirect.comuwc.ac.za For instance, ML can predict how the bulky side chain of adamantylglycine might influence peptide aggregation during synthesis, allowing for the optimization of the synthesis process itself. nih.govbohrium.com
Table 2: AI and ML Strategies in Adamantylglycine-Peptide Design
| AI/ML Approach | Application in Peptide Design | Relevance for Adamantylglycine |
|---|---|---|
| Deep Generative Models (e.g., VAEs, GANs) | De novo generation of novel peptide sequences with desired properties. neurodegenerativejournal.com | Designing peptides that optimally leverage the unique steric and lipophilic properties of the adamantane group. |
| Predictive Machine Learning | Forecasting bioactivity, binding affinity, toxicity, and synthetic feasibility. asm.org | Prioritizing adamantylglycine-containing sequences for synthesis and experimental validation. |
| Iterative Optimization Algorithms | Guiding the modification of peptide sequences to enhance therapeutic characteristics. benthamdirect.com | Systematically refining peptide leads by suggesting beneficial placements of adamantylglycine residues. |
Novel Applications in Diagnostics and Theranostics
The adamantane moiety's unique recognition properties and its ability to be incorporated into larger systems make it a promising candidate for advanced diagnostic and theranostic applications. Theranostics, which combines therapeutic and diagnostic capabilities in a single agent, is a rapidly growing field where adamantane derivatives can play a crucial role.
Pretargeted Imaging: A key application lies in pretargeted imaging, particularly for positron emission tomography (PET). frontiersin.org This strategy relies on the exceptionally strong and rapid host-guest interaction between adamantane and macrocyclic hosts like cucurbit uwc.ac.zauril (CB7). frontiersin.org In this two-step approach, an antibody conjugated to CB7 is first administered to target a specific tissue, such as a tumor. After the antibody has accumulated at the target and cleared from circulation, a small, radiolabeled adamantane-containing molecule is injected. This imaging agent quickly finds and binds to the CB7-tagged antibody, allowing for high-contrast imaging with short-lived radioisotopes. frontiersin.org This method improves the signal-to-noise ratio and reduces the radiation dose to the patient.
Chemiluminescent Probes and Biosensors: Adamantane is a core component of highly sensitive chemiluminescent probes, such as adamantylidene 1,2-dioxetanes. nih.govnih.gov These molecules can be engineered to emit light upon reacting with specific biological analytes, like hydrogen peroxide or particular enzymes, without the need for an external light source. bohrium.comalliedacademies.org This property makes them ideal for developing highly sensitive diagnostic assays and for real-time bioimaging of cellular processes with a high signal-to-noise ratio. nih.govbohrium.com
Targeted Drug Delivery: The combination of adamantane's guest properties with cyclodextrin-based nanoparticles (CDNPs) forms the basis of advanced theranostic systems. nih.gov An adamantane-conjugated drug, such as a TLR7/8 agonist for cancer immunotherapy, can be efficiently loaded into CDNPs through host-guest interactions. nih.gov These nanoparticles can then be targeted to specific cells, like tumor-associated macrophages. This approach not only delivers the therapeutic agent precisely but also allows for the potential attachment of imaging agents to the nanoparticle, enabling simultaneous monitoring of drug delivery and therapeutic response. nih.gov
Advancements in Clinical Development of (S)-1-Adamantyl-Glycine Derived Therapeutics
While specific clinical trials for peptides derived directly from (S)-1-adamantyl-glycine are not yet prominent, the extensive clinical history and ongoing development of other adamantane-based drugs provide a strong foundation for their future therapeutic prospects. The adamantane scaffold is a well-established pharmacophore present in several FDA-approved drugs, validating its clinical utility. benthamdirect.comnih.gov
Lessons from Approved Adamantane Drugs: Drugs such as Amantadine and Memantine have been used for decades to treat viral infections (Influenza A) and neurodegenerative diseases like Parkinson's and Alzheimer's, respectively. frontiersin.orgnih.gov More recently, adamantane-containing dipeptidyl peptidase-4 (DPP-4) inhibitors like Saxagliptin and Vildagliptin have become important treatments for type 2 diabetes. nih.govmdpi.com The success of these molecules demonstrates that the adamantane moiety can be incorporated into structures targeting a wide array of biological systems while maintaining favorable pharmacokinetic and safety profiles. nih.gov These clinical successes provide a roadmap and reduce the perceived risk for developing new therapeutics built around this scaffold.
Preclinical and Emerging Research: Preclinical studies are continually exploring new applications for adamantane derivatives. Novel compounds are being investigated as multifunctional neuroprotective agents that target multiple pathways in neurodegeneration, potentially offering advantages over existing drugs like memantine. uwc.ac.za Research into new adamantane antivirals continues, with compounds showing in vitro activity against a range of respiratory viruses. nih.gov Furthermore, preclinical studies have shown that novel adamantane derivatives can attenuate cognitive impairment in mouse models of diabetes, suggesting their potential in treating diabetes-related neurological complications. nih.gov The incorporation of the adamantane moiety into neuropeptides has been shown to increase receptor subtype selectivity and enhance stability in vivo, providing a strong rationale for the development of adamantylglycine-containing peptides. nih.gov These ongoing research efforts are likely to produce a new generation of adamantane-based clinical candidates, paving the way for the eventual clinical translation of peptides specifically designed with (S)-1-adamantyl-glycine.
Q & A
Q. What is the role of the Fmoc group in (S)-Fmoc-1-adamantyl-glycine during solid-phase peptide synthesis (SPPS)?
The Fmoc (9-fluorenylmethyloxycarbonyl) group acts as a temporary protecting group for the α-amino group, enabling stepwise peptide elongation. It is removed under mild basic conditions (e.g., 20% piperidine in DMF) without disrupting acid-labile adamantyl side-chain protections . This orthogonal protection strategy ensures precise control over amino acid coupling sequences, critical for synthesizing peptides with complex architectures.
Q. How is this compound purified after synthesis, and what analytical methods validate its purity?
Purification typically involves reverse-phase HPLC using gradients of acetonitrile/water with 0.1% trifluoroacetic acid. Purity is validated via LC-MS (to confirm molecular weight, [M+H]⁺ = 432.53 g/mol) and ¹H/¹³C NMR to verify the adamantyl moiety’s integration and stereochemical integrity . Chiral HPLC may further assess enantiomeric purity (>98% ee).
Q. Why is the adamantyl group incorporated into glycine derivatives, and how does it influence peptide properties?
The adamantyl group introduces extreme steric bulk and hydrophobicity, which can stabilize peptide helices by restricting backbone flexibility or enhancing membrane permeability. Its rigid bicyclic structure is used to probe steric effects in peptide-receptor interactions or to design constrained peptidomimetics .
Advanced Research Questions
Q. How do coupling agents and solvent systems affect the incorporation efficiency of this compound in SPPS?
Bulky adamantyl side chains reduce coupling efficiency due to steric hindrance. Optimized protocols use potent coupling agents like HATU or PyAOP in DMF, with 2-4 equivalents of DIEA to activate the carboxyl group. Pre-activation (5–10 min) and extended reaction times (1–2 hr) improve yields to >85% . Solvent additives like HOAt (1-hydroxy-7-azabenzotriazole) further suppress racemization.
Q. What experimental approaches resolve contradictions in solubility data for this compound across solvent systems?
Discrepancies arise from the adamantyl group’s hydrophobicity. Systematic solubility screening in DMSO-DMF mixtures (e.g., 30% DMSO) or co-solvents like THF can identify optimal conditions. Dynamic light scattering (DLS) may detect aggregation, while temperature-controlled solubility assays (4–60°C) quantify thermodynamic parameters .
Q. How does the adamantyl substituent impact peptide secondary structure, and what techniques characterize these effects?
Adamantyl-glycine induces helical or β-sheet conformations depending on sequence context. Circular dichroism (CD) spectroscopy detects shifts in minima/maxima (e.g., 208 nm/222 nm for α-helices), while molecular dynamics (MD) simulations model steric constraints. X-ray crystallography of model peptides (e.g., Ace-Adm-Gly-NMe) provides atomic-resolution structural data .
Q. What strategies mitigate racemization during the synthesis of peptides containing this compound?
Racemization is minimized by using low-basicity coupling agents (e.g., COMU), maintaining reaction temperatures <25°C, and avoiding prolonged exposure to basic conditions. Chiral GC-MS or Marfey’s reagent derivatization post-synthesis quantifies D/L enantiomer ratios to confirm <2% racemization .
Q. How can researchers validate the stability of this compound under acidic cleavage conditions in SPPS?
Stability is tested by treating the resin-bound derivative with TFA/water/triisopropylsilane (95:2.5:2.5) for 1–4 hr. LC-MS analysis of the cleaved product identifies degradation (e.g., adamantyl group loss or oxidation). Comparative studies with Boc-protected analogs assess acid tolerance .
Methodological Considerations
- Stereochemical Analysis : Use chiral stationary phases (e.g., Chiralpak IA) with hexane/isopropanol gradients to resolve enantiomers .
- Steric Effects in Peptide Design : Pair adamantyl-glycine with flexible residues (e.g., glycine or β-alanine) to balance rigidity and foldability .
- Computational Modeling : MD simulations (AMBER or CHARMM force fields) predict conformational impacts of adamantyl substitution on peptide dynamics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
